N-(2-chlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 2-chlorophenyl group, a sulfanyl bridge, and a pyridazine ring substituted with a pyridin-2-yl moiety. The compound’s conformation is stabilized by intramolecular hydrogen bonds and π-π interactions, which influence its solubility and crystallinity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-12-5-1-2-6-13(12)20-16(23)11-24-17-9-8-15(21-22-17)14-7-3-4-10-19-14/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOFJTLKTXMHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN5OS. The compound comprises several key components:
- Chlorophenyl moiety : Contributes to lipophilicity and biological activity.
- Pyridazinyl ring : Known for its role in various biological activities.
- Sulfanyl group : Implicated in enhancing the compound's reactivity and interaction with biological targets.
Enzyme Inhibition
The compound's structural characteristics suggest potential for enzyme inhibition. Similar derivatives have been reported to inhibit various kinases, such as:
- c-Met protein kinase : Important in cancer biology; compounds with similar scaffolds have shown promising results in inhibiting this target .
The exact mechanism of action for this compound is yet to be fully elucidated. However, based on analogous compounds, several possible mechanisms can be proposed:
- Enzyme Binding : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Pathway Modulation : It could influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparative Studies
A comparative analysis of similar compounds indicates that modifications in the functional groups can lead to significant variations in biological activity. For example:
| Compound | Target Activity | Reference |
|---|---|---|
| Compound A | c-Met Inhibition | |
| Compound B | Antibacterial against E. coli | |
| This compound | TBD | This study |
Conclusion and Future Directions
This compound exhibits promising biological activity based on its structural components. However, further empirical studies are essential to confirm its efficacy as an antibacterial agent and elucidate its mechanisms of action. Future research should focus on:
- In vitro and in vivo studies : To establish the pharmacological profile and therapeutic potential.
- Structure–activity relationship (SAR) studies : To optimize the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Structural Analogues and Crystallographic Features
Table 1: Structural Parameters of Selected Acetamide Derivatives
Key Observations :
- Hydrogen Bonding : Intramolecular N–H⋯N bonds are common in pyrimidine-based analogs, stabilizing folded conformations. In contrast, oxadiazole derivatives (e.g., ) exhibit N–H⋯O bonds, which may enhance solubility .
Key Observations :
- Pyridazine vs. Pyrimidine : While CB-839 (pyridin-2-yl-thiadiazole) shows potent glutaminase inhibition, pyridazine-based analogs may exhibit distinct binding modes due to differences in heterocycle electronics and steric bulk .
- Antibacterial Activity : Sulfanyl-acetamide derivatives with oxadiazole cores demonstrate moderate antibacterial effects, suggesting that the target compound’s pyridazine system could be optimized for similar applications .
Physicochemical and Electronic Properties
Table 3: Theoretical and Experimental Properties
Key Observations :
- Lipophilicity : The target compound’s higher logP (3.2) compared to ARARUI (2.8) suggests greater membrane permeability but lower aqueous solubility, a critical factor in drug design .
- Electronic Properties: Pyridine derivatives with electron-withdrawing groups (e.g., cyano, methylsulfanyl) exhibit reduced HOMO-LUMO gaps, enhancing reactivity .
Q & A
Basic Question: What synthetic strategies are effective for preparing N-(2-chlorophenyl) acetamide derivatives?
Methodological Answer:
A robust approach involves sequential substitution, reduction, and condensation reactions. For example:
Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form nitrobenzene intermediates .
Reduction : Use iron powder in acidic conditions to reduce the nitro group to aniline .
Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the aniline derivative with cyanoacetic acid or other acylating agents .
Key Considerations : Optimize pH and temperature to prevent side reactions. Monitor reaction progress via TLC or HPLC.
Basic Question: How is the crystal structure of N-(2-chlorophenyl) acetamide derivatives characterized?
Methodological Answer:
X-ray crystallography is the gold standard:
-
Data Collection : Use a Bruker SMART APEXII diffractometer with fine-focus sealed tube radiation (λ = 0.71073 Å) .
-
Refinement : Apply SHELXS97/SHELXL2016 for structure solution and refinement. Typical parameters:
Parameter Value Crystal System Monoclinic (P21/c) Unit Cell (Å) a = 18.220, b = 8.1180 β Angle (°) 108.761 R-factor 0.050 Interpretation : Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, as seen in CSD surveys .
Advanced Question: How do intramolecular interactions influence molecular conformation and stability?
Methodological Answer:
Intramolecular hydrogen bonds and π-π stacking are critical:
- Hydrogen Bonding : In N-(2-chlorophenyl) derivatives, N–H⋯N bonds between pyrimidine and aniline groups enforce a dihedral angle of 67.84° between aromatic rings, reducing steric strain .
- Conformational Analysis : Compare crystallographic data (e.g., torsion angles) with DFT-optimized geometries to validate stability .
Experimental Validation : Use variable-temperature NMR to probe dynamic behavior in solution.
Advanced Question: How can discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Contradictions often arise from polymorphic forms or solvent effects:
Polymorph Screening : Recrystallize the compound from multiple solvents (e.g., DMSO, ethanol) and compare PXRD patterns .
Dynamic NMR : Detect rotameric equilibria in solution that may not align with solid-state conformations .
CSD Database Surveys : Cross-reference with analogous structures (e.g., ARARUI; CSD code: XOPTAV) to identify common packing motifs .
Advanced Question: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- HOMO-LUMO Analysis : Gaussian09 with B3LYP/6-311++G(d,p) basis set calculates energy gaps (e.g., ΔE = 4.2 eV), indicating charge transfer potential .
- MESP Mapping : Identify electrophilic/nucleophilic regions; the pyridazine ring often shows high electron density, guiding functionalization sites .
- MD Simulations : Assess solvation effects using GROMACS with OPLS-AA force fields .
Basic Question: What analytical techniques validate purity and functional group integrity?
Methodological Answer:
- HPLC : Use a C18 column (MeCN:H2O = 70:30, 1 mL/min) to assess purity (>98%) .
- FTIR : Confirm S–C (thioether) stretch at 650–700 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive mode; expect [M+H]+ at m/z 389.2 (C17H14ClN4OS) .
Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute pyridazine with triazole (e.g., 1,2,4-triazol-3-ylsulfanyl) to modulate lipophilicity .
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring to enhance metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align key motifs (amide, pyridazine) with target binding pockets .
Advanced Question: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro studies; confirm stability via UV-Vis (λ = 280 nm) over 24h .
- Prodrug Design : Synthesize phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
